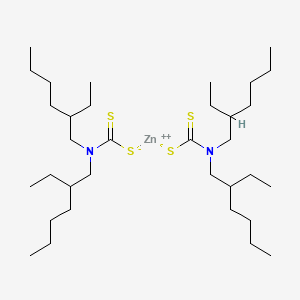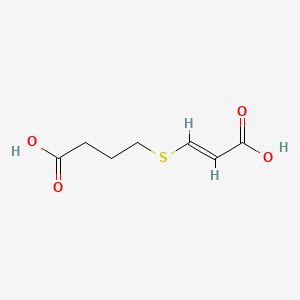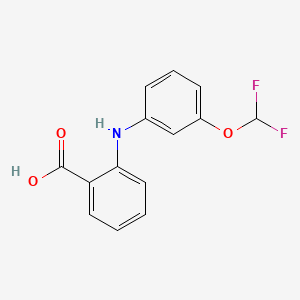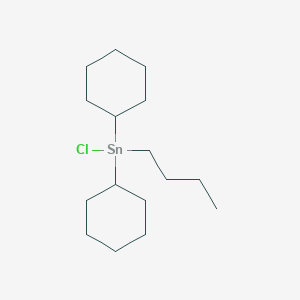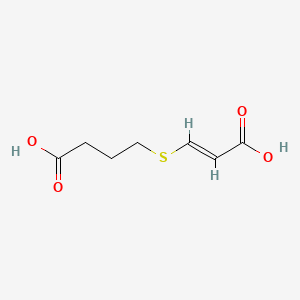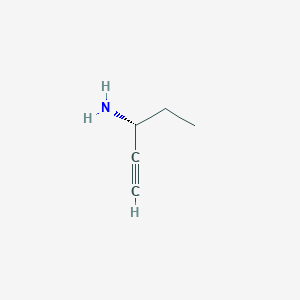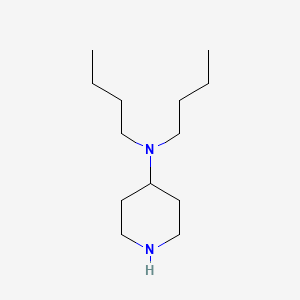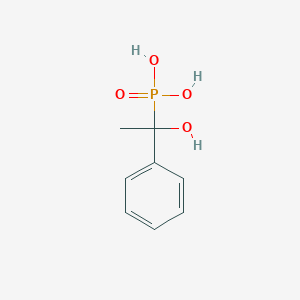
Phosphonic acid, (1-hydroxy-1-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-hydroxy-1-phenylethyl)- is an organic compound characterized by the presence of a phosphonic acid group attached to a hydroxy-phenylethyl moiety. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxy-1-phenylethyl)- can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often employs large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of robust catalysts and controlled reaction environments to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-hydroxy-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonic acid group to a higher oxidation state.
Reduction: Reduction reactions can convert the phosphonic acid group to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the hydroxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can produce a wide range of substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-hydroxy-1-phenylethyl)- has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which phosphonic acid, (1-hydroxy-1-phenylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, (1-hydroxy-1-phenylethyl)- can be compared with other similar compounds such as:
(1-hydroxy-1-phosphonoethyl)phosphonic acid: Known for its use in inhibiting ectopic calcification and slowing down bone resorption.
(1-hydroxy-1-phosphono-2-[1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid: Utilized in various pharmaceutical applications.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of phosphonic acid, (1-hydroxy-1-phenylethyl)- in its specific uses and properties .
Eigenschaften
CAS-Nummer |
50655-82-8 |
|---|---|
Molekularformel |
C8H11O4P |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
(1-hydroxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,10,11,12) |
InChI-Schlüssel |
AALJHFYEHHXZNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)(O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
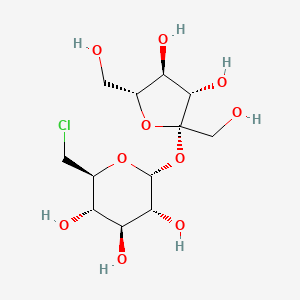
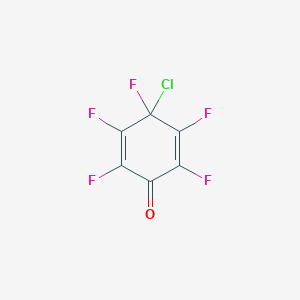
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
